molecular formula C9H7NO3 B2428485 4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 2137899-22-8

4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2428485
CAS No.: 2137899-22-8
M. Wt: 177.159
InChI Key: JUZGPIUSPTVELF-UHFFFAOYSA-N
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Description

“4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic heterocycle with one oxygen atom . The compound also has a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom . The carboxylic acid group attached to the pyrrole ring contributes to the compound’s acidity .


Synthesis Analysis

The synthesis of furan compounds, including “this compound”, has seen significant advancements in recent years . Classical methods have been modified and improved, while new methods have been developed . A variety of catalysts have been used for these transformations . For instance, piperidinium acetate has been used as a catalyst to afford good to excellent isolated yields of the acrylic acids .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves a furan ring and a pyrrole ring . The furan ring is a five-membered aromatic heterocycle containing one oxygen atom . The pyrrole ring is a five-membered aromatic heterocycle containing one nitrogen atom .


Chemical Reactions Analysis

Furan compounds, including “this compound”, are important building blocks in organic chemistry . They undergo a variety of chemical reactions, including cycloaddition and cycloisomerization reactions . In many studies, furan synthesis reaction mechanisms have also been investigated and proposed .

Scientific Research Applications

Synthesis and Derivatives

4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid and its derivatives are extensively utilized in the synthesis of various heterocyclic compounds. Research has shown the creation of thiazolyl and thiadiazolyl derivatives from substituted furan and pyrrole, highlighting its versatility in forming compounds with potential antimicrobial activities (Hassan, 2007). Additionally, the compound is involved in the synthesis of 4-(furan-2-yl)-3,4-dihydro-2H-pyrrol-2-one derivatives through silver(I)-catalyzed reactions, showcasing its chemoselectivity and efficiency in producing complex structures (Peng et al., 2020).

Chemical Characterization and Reaction Studies

Various studies have characterized the chemical structure and reactions involving this compound. For instance, the synthesis of oxazepine derivatives has been achieved using this compound, providing insights into its reactivity and potential applications in developing new chemical entities (Jirjees, 2022). Furthermore, its role in Maillard reaction pathways, forming colored compounds in thermal treatment processes, has been elucidated through labeling experiments, indicating its utility in understanding complex chemical reactions (Hofmann, 1998).

Medicinal Chemistry and Biological Studies

In the field of medicinal chemistry and biology, derivatives of this compound have been investigated for their potential biological activities. The study of furan ring-containing organic ligands and their transition metal complexes has provided valuable insights into their antimicrobial properties, highlighting the compound's relevance in developing new therapeutic agents (Patel, 2020).

Catalysis and Organic Synthesis

This compound also plays a crucial role in catalysis and organic synthesis. For example, it has been used in palladium-catalyzed tandem reactions for the efficient synthesis of furans and pyrroles, demonstrating its utility in developing novel synthetic methodologies (Yu et al., 2020).

Properties

IUPAC Name

4-(furan-2-yl)-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-9(12)7-4-6(5-10-7)8-2-1-3-13-8/h1-5,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZGPIUSPTVELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CNC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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